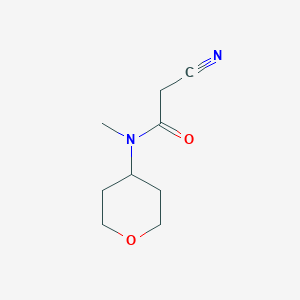
5-(ジフルオロメトキシ)-2-フルオロ安息香酸
概要
説明
5-(Difluoromethoxy)-2-fluorobenzoic acid is a fluorinated organic compound characterized by the presence of difluoromethoxy and fluorine groups on a benzoic acid framework. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学的研究の応用
5-(Difluoromethoxy)-2-fluorobenzoic acid finds applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to fluorination.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethoxy)-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid as the starting material.
Difluoromethylation: The fluorobenzoic acid undergoes difluoromethylation using reagents such as difluoromethylating agents (e.g., diethylaminosulfur trifluoride (DAST)).
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure 5-(difluoromethoxy)-2-fluorobenzoic acid.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale difluoromethylation techniques to ensure efficiency and scalability. The use of automated systems and advanced purification methods helps in achieving high purity and yield.
化学反応の分析
Types of Reactions: 5-(Difluoromethoxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the benzoic acid to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the fluorine atoms, although this is less common due to the stability of the fluorine-carbon bond.
Substitution: Substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced fluorinated compounds.
Substitution Products: Various substituted benzoic acid derivatives.
作用機序
The mechanism by which 5-(difluoromethoxy)-2-fluorobenzoic acid exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, the compound may interact with biological targets through its fluorinated structure, which can enhance binding affinity and stability.
Molecular Targets and Pathways:
Biological Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: The specific pathways involved would depend on the biological context and the intended application.
類似化合物との比較
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease.
2-Fluorobenzoic Acid: A simpler fluorinated benzoic acid without the difluoromethoxy group.
5-Methoxy-2-fluorobenzoic Acid: Similar structure but with a methoxy group instead of difluoromethoxy.
Uniqueness: 5-(Difluoromethoxy)-2-fluorobenzoic acid is unique due to its combination of difluoromethoxy and fluorine groups, which impart distinct chemical and physical properties compared to other similar compounds.
特性
IUPAC Name |
5-(difluoromethoxy)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBLBSRRDVNQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214383-11-5 | |
| Record name | 5-(difluoromethoxy)-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)




![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)



![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)
![N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1486618.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)

